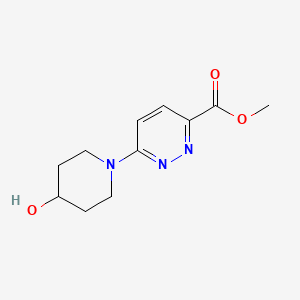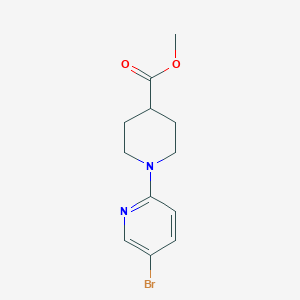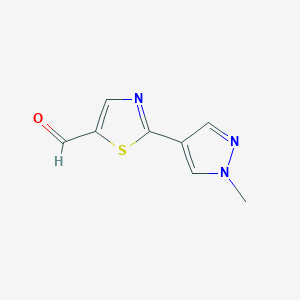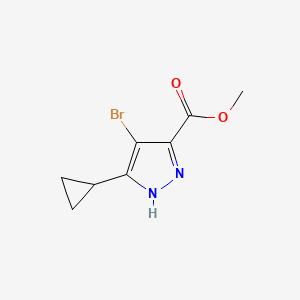
methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 1291275-80-3 . It has a molecular weight of 245.08 and is typically stored at 4°C . It is a powder in its physical form .
Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at 4°C . It has a molecular weight of 245.08 .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is used in the synthesis of various novel compounds and derivatives. For instance, Huang et al. (2017) synthesized several novel compounds, such as methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate, characterized by IR, X-ray single-crystal diffraction, and NMR. These compounds were studied for their antitumor activity against several tumor cell lines (Huang et al., 2017).
2. Antifungal and Antimicrobial Applications
- Compounds derived from methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate have been tested for antifungal and antimicrobial activities. Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, displaying moderate to excellent antifungal activities against several phytopathogenic fungi (Du et al., 2015). Additionally, Umesha et al. (2009) found that derivatives exhibited good antimicrobial and antioxidant activity, as evaluated by various assays (Umesha et al., 2009).
3. Material Synthesis and Functionalization
- The compound has been utilized in the synthesis of various materials and their functionalization. For example, Schlosser et al. (2002) studied the regioflexible conversion of heterocyclic starting materials, including 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, into families of isomers and congeners, demonstrating the compound's utility in material synthesis (Schlosser et al., 2002).
4. Role in Chemical Research
- This compound plays a significant role in chemical research, especially in the study of structural and spectral properties. Viveka et al. (2016) focused on experimental and theoretical studies of related pyrazole-4-carboxylic acid derivatives, offering insights into the compound's utility in advanced chemical research (Viveka et al., 2016).
5. Development of New Organic Compounds
- It is also instrumental in the development of new organic compounds. For instance, Menozzi et al. (1994) synthesized new 1-aryl-1H-pyrazole-5-acetic acids with various activities, highlighting its versatility in organic synthesis (Menozzi et al., 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with biological targets. This change in structure translates into changes in properties, potentially affecting the compound’s interaction with its targets .
Biochemical Pathways
It’s worth noting that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Pyrazole derivatives are known to possess various biological activities , suggesting that this compound may also have diverse biological effects.
Propriétés
IUPAC Name |
methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCRSJAAPEFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



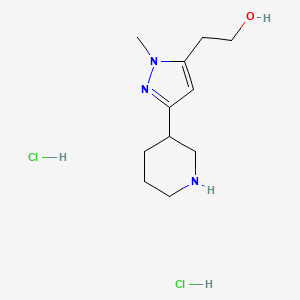
![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)



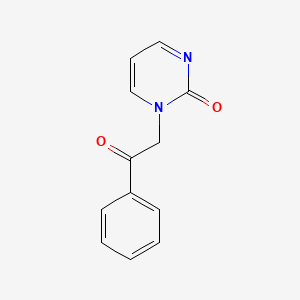
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)


